[4-(4-methoxyphenyl)piperazin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone
Description
The compound [4-(4-methoxyphenyl)piperazin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone features a hybrid structure combining a piperazine moiety substituted with a 4-methoxyphenyl group and a thiazole ring bearing a methyl group and a 1H-pyrrol-1-yl substituent. Piperazine derivatives are frequently employed as bioisosteres to enhance pharmacokinetic properties, while thiazole rings are associated with diverse biological activities, including antimicrobial and anticancer effects . The 1H-pyrrol-1-yl group may influence electronic properties and binding interactions, though its specific role requires extrapolation from analogous systems.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-15-18(27-20(21-15)24-9-3-4-10-24)19(25)23-13-11-22(12-14-23)16-5-7-17(26-2)8-6-16/h3-10H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRWXBUOOFXBIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-methoxyphenyl)piperazin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine ring.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, involving the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
[4-(4-methoxyphenyl)piperazin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
[4-(4-methoxyphenyl)piperazin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in targeting neurological disorders and cancer.
Biological Research: It is used in the study of receptor-ligand interactions, particularly involving adrenergic receptors.
Chemical Biology: The compound serves as a probe to investigate various biochemical pathways and molecular mechanisms.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(4-methoxyphenyl)piperazin-1-yl][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets, such as adrenergic receptors . The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various physiological effects, including changes in neurotransmitter release, cell proliferation, and apoptosis.
Comparison with Similar Compounds
[4-(4-Methoxyphenyl)piperazin-1-yl]-(piperidin-2-yl)methanone
This compound shares the 4-(4-methoxyphenyl)piperazine moiety but replaces the thiazole ring with a piperidine group. Suppliers list this derivative for pharmacological screening, though specific activity data are unavailable .
1-(2-(3-(4-Bromophenyl)-5-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethanone (Compound 7)
This analogue incorporates a dihydropyrazole-thiazole core linked to a 4-methoxyphenyl group. X-ray crystallography and Hirshfeld surface analysis reveal significant halogen bonding (C–Br⋯π) and chalcogen interactions (S⋯O), which stabilize its structure. These interactions are absent in the target compound due to the lack of a bromophenyl group, suggesting differences in molecular packing and solubility .
Derivatives with Pyrazole/Pyrazoline-Thiazole Hybrids
1-[3-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
This pyrazoline derivative lacks the thiazole ring but retains the 4-methoxyphenyl group. Pyrazolines are known for antibacterial and antifungal activities, attributed to their planar structure and hydrogen-bonding capacity. The absence of the thiazole moiety in this compound may limit its interaction with thiazole-specific targets, such as tyrosine kinases .
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
Here, a methylsulfonyl-piperazine group replaces the 4-methoxyphenylpiperazine, and the thiazole is substituted with a chlorophenylpyrazole. The sulfonyl group enhances solubility but may introduce steric hindrance, reducing membrane permeability compared to the methoxy substituent in the target compound .
Compounds with Varied Heterocyclic Systems
4-(1H-Pyrazol-4-yl)-1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
This compound uses a butanone linker between piperazine and pyrazole, increasing conformational flexibility. The trifluoromethyl group enhances metabolic stability but may alter electronic properties compared to the target compound’s methyl-thiazole group .
4-(Benzothiazol-2-yl)pyrazol-5-ones
Benzothiazole-containing derivatives exhibit strong fluorescence and DNA intercalation properties. The benzothiazole’s extended aromatic system contrasts with the smaller thiazole-pyrrole system in the target compound, suggesting differences in intercalation efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
